molecular formula C8H12N2O B8052631 (R)-1-(6-Methoxypyridin-2-yl)ethanamine

(R)-1-(6-Methoxypyridin-2-yl)ethanamine

Cat. No.: B8052631
M. Wt: 152.19 g/mol
InChI Key: NQMOEOWCGIQVCO-ZCFIWIBFSA-N
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Description

®-1-(6-Methoxypyridin-2-yl)ethanamine is a chiral amine compound with a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethanamine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-1-(6-Methoxypyridin-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

®-1-(6-Methoxypyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methoxypyridin-2-yl)ethanamine: The enantiomer of the compound with different chiral properties.

    6-Methoxypyridine: The parent compound without the ethanamine group.

    1-(6-Methoxypyridin-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

®-1-(6-Methoxypyridin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both the methoxy and ethanamine groups

Properties

IUPAC Name

(1R)-1-(6-methoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOEOWCGIQVCO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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